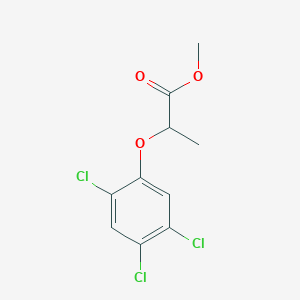

Methyl 2-(2,4,5-trichlorophenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAXYXOJOYIQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863461 | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-20-7 | |

| Record name | Fenoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2,4,5-trichlorophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, the methyl ester of the herbicide Fenoprop (also known as Silvex or 2,4,5-TP), is a synthetic auxin herbicide.[1][2] Its mechanism of action involves mimicking the plant growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of targeted broadleaf weeds.[2] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and industrially significant method for synthesizing this compound is the Williamson ether synthesis.[3][4][5][6] This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[3][4][5] In this specific application, the sodium or potassium salt of 2,4,5-trichlorophenol acts as the nucleophile, attacking the electrophilic carbon of a methyl 2-halopropanoate (typically methyl 2-chloropropanoate or methyl 2-bromopropanoate).

The overall reaction can be summarized as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The key to a successful Williamson ether synthesis is the generation of the phenoxide ion from the weakly acidic 2,4,5-trichlorophenol. This is achieved by using a suitable base, such as potassium carbonate or sodium hydroxide. The resulting phenoxide is a potent nucleophile that readily displaces the halide from the methyl 2-halopropanoate.

Precursor Synthesis: Preparation of 2,4,5-Trichlorophenol

The primary starting material, 2,4,5-trichlorophenol, can be synthesized through the chlorination of 2,5-dichlorophenol.[4] This electrophilic aromatic substitution reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like 1,2-dichloroethane.[4] Careful control of the reaction conditions is crucial to favor the formation of the desired 2,4,5-trichlorophenol isomer and minimize the production of other isomers.[4]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,4,5-Trichlorophenol | C₆H₃Cl₃O | 197.45 |

| Methyl 2-chloropropanoate | C₄H₇ClO₂ | 122.55 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Acetone (anhydrous) | C₃H₆O | 58.08 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trichlorophenol (19.75 g, 0.1 mol) and anhydrous acetone (100 mL). Stir the mixture until the phenol is completely dissolved.

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (20.73 g, 0.15 mol). The mixture will become a suspension.

-

Addition of Alkyl Halide: Slowly add methyl 2-chloropropanoate (13.48 g, 0.11 mol) to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (100 mL). Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture to obtain the final product as a white to off-white solid.

Reaction Mechanism and Workflow Visualization

The synthesis of this compound proceeds through a well-established S(_N)2 mechanism. The key steps are the deprotonation of the phenol and the subsequent nucleophilic attack on the alkyl halide.

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow can be visualized to provide a clear overview of the process from starting materials to the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the propanoate group, the methyl protons of the propanoate group, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for the aromatic carbons (including those bonded to chlorine), the ether linkage carbon, the carbonyl carbon of the ester, and the aliphatic carbons of the propanoate moiety. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1750 cm⁻¹), C-O-C stretching of the ether, and C-Cl bonds in the aromatic ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (282.53 g/mol ) and a characteristic isotopic pattern due to the presence of three chlorine atoms. |

| Melting Point | A sharp melting point range for the purified solid product. |

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, a high-purity product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists involved in the synthesis and development of related compounds.

References

- Williamson Ether Synthesis. (n.d.). LibreTexts.

- A method of making 2,4,5-trichlorophenol. (1979).

- Williamson ether synthesis. (2024). In Wikipedia.

- Methyl 2-chloropropionate. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Fenoprop. (n.d.). PubChem.

- Methyl 2,4,5-trichlorophenoxyacet

- 2-(2,4,5-Trichlorophenoxy)propionic acid. (n.d.). Sigma-Aldrich.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- 2,4,5-Trichlorophenol. (n.d.). PubChem.

- Fact sheet: 2,4,5-trichlorophenol. (n.d.). Government of Canada.

- Fenoprop. (2023). In Wikipedia.

- Synthesis and characterization of methyl ester sulfonate surfactant based on used cooking oil as an active ingredient in laundry liquid detergent. (2024, February 5). Journal of the Serbian Chemical Society.

- Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester. (2013). Asian Journal of Chemistry.

- Synthesis of methyl 2-(4-acetylphenoxy)

- Preparation method of methyl 2-(4-chloromethylphenyl)propionate. (2017).

- 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID(93-72-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.).

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (n.d.).

- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (2021).

- DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.). Dublin City University.

- 2,4,5-trichlorophenoxyacetic acid. (n.d.). AERU.

- 2,4,5-TRICHLOROPHENOL. (n.d.). CAMEO Chemicals.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis. (n.d.). Edubirdie.

- The Williamson Ether Synthesis. (n.d.).

- Table of Contents. (n.d.). The Royal Society of Chemistry.

- Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (2014).

Sources

chemical and physical properties of Methyl 2-(2,4,5-trichlorophenoxy)propanoate

Introduction

Methyl 2-(2,4,5-trichlorophenoxy)propanoate is a chemical compound belonging to the family of phenoxy herbicides. It is the methyl ester of 2-(2,4,5-trichlorophenoxy)propanoic acid, an active ingredient more commonly known as Fenoprop or Silvex.[1][2] Historically, Fenoprop and its esters were widely utilized as selective herbicides for the control of broadleaf weeds in various agricultural and non-crop settings.[1] The biological activity of these compounds stems from their ability to mimic the natural plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants.[2]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed methodologies for its synthesis and characterization. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this and similar molecules. It is important to note that while this guide focuses on the methyl ester, much of the available toxicological and environmental data pertains to the parent acid, Fenoprop, due to its historical use and subsequent regulatory scrutiny. A significant concern associated with the manufacturing of 2,4,5-trichlorophenol, a precursor to Fenoprop, was the potential for contamination with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is important to note that while some data is available for the methyl ester, other properties are extrapolated from data for the parent acid, Fenoprop, or closely related compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | Fenoprop-methyl ester | [3] |

| CAS Number | 4841-20-7 | [1] |

| Molecular Formula | C₁₀H₉Cl₃O₃ | [3] |

| Molecular Weight | 283.53 g/mol | [3] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | Data not available for the ester. The parent acid, Fenoprop, has a melting point of 175-180 °C. | [4][5] |

| Boiling Point | Data not available for the ester. The parent acid, Fenoprop, has an estimated boiling point of 378.87 °C. | [4][5] |

| Solubility | Esters of 2,4,5-T are generally insoluble in water but soluble in oils. The parent acid has low water solubility. | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its parent carboxylic acid, 2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop). This reaction is typically acid-catalyzed.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard esterification procedures and a method for a structurally related compound.[7]

Materials:

-

2-(2,4,5-trichlorophenoxy)propanoic acid (Fenoprop)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Diethyl ether or dichloromethane (solvent for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2,4,5-trichlorophenoxy)propanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both a reagent and a solvent drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, the methyl protons of the propanoate group, and the methyl protons of the ester group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the trichlorophenyl ring.

-

Methine Proton: A quartet is expected around δ 4.8-5.0 ppm due to coupling with the adjacent methyl group.

-

Ester Methyl Protons: A singlet for the three protons of the methyl ester group is expected around δ 3.7 ppm.

-

Propanoate Methyl Protons: A doublet for the three protons of the propanoate methyl group is expected around δ 1.7 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, around δ 170-175 ppm.

-

Aromatic Carbons: Signals for the six carbons of the trichlorophenyl ring are expected between δ 115-155 ppm. The carbons bearing the chlorine atoms will be significantly shifted.

-

Methine Carbon: The carbon of the C-H group adjacent to the oxygen is expected around δ 70-75 ppm.

-

Ester Methyl Carbon: The carbon of the O-CH₃ group is expected around δ 52 ppm.

-

Propanoate Methyl Carbon: The terminal methyl carbon of the propanoate group is expected in the upfield region, around δ 18 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1750-1735 cm⁻¹.

-

C-O Stretch: A strong absorption band for the C-O single bond of the ester is expected in the region of 1300-1000 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

C-Cl Stretch: Absorptions for the carbon-chlorine bonds are expected in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound (282, 284, 286 due to chlorine isotopes).

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the acyl group. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be evident in the fragments containing chlorine atoms.

Analytical Methodologies

The analysis of this compound, and phenoxy herbicides in general, is typically performed using chromatographic techniques, particularly Gas Chromatography (GC) coupled with a sensitive detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC is an excellent technique for separating volatile and thermally stable compounds. Coupling it with Mass Spectrometry allows for both separation and identification based on the mass-to-charge ratio of the compound and its fragments. Esterification of the parent acid to its methyl ester is a common derivatization step to improve its volatility and chromatographic behavior for GC analysis.

Sample Preparation:

-

Extraction: For environmental or biological samples, a liquid-liquid or solid-phase extraction is necessary to isolate the analyte from the matrix.

-

Derivatization (if starting from the acid): If analyzing for the parent acid, it must be converted to its methyl ester using a methylating agent like diazomethane or BF₃-methanol.

-

Clean-up: The extract may require a clean-up step using techniques like column chromatography to remove interfering substances.

GC-MS Parameters (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient is used to elute the analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

Toxicology and Safety Considerations

The toxicological profile of this compound is primarily inferred from the extensive data on its parent compound, Fenoprop (Silvex). Fenoprop was banned for use in many countries due to concerns about its potential health effects and, most significantly, its contamination with TCDD during the manufacturing process.[1]

-

Acute Toxicity: Fenoprop is considered moderately toxic if ingested.

-

Chronic Effects: The primary concern with chronic exposure to 2,4,5-T and its derivatives is the potential for carcinogenic effects, largely attributed to the TCDD contaminant.

-

Handling Precautions: As with any chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant historical and scientific interest due to its relationship with the phenoxy class of herbicides. While specific experimental data for this particular ester is sparse, a comprehensive understanding of its chemical and physical properties can be built upon the extensive knowledge of its parent acid, Fenoprop, and other closely related analogues. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers working with this and similar compounds. The critical historical context of its potential for dioxin contamination underscores the importance of stringent quality control and safety measures in the synthesis and handling of chlorinated phenoxy compounds.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

-

Prevent Cancer Now. (2007, March 31). B7-1.0 FENOPROP B7-1.1 Background Information IUPAC: (RS)-2-(2,4,5-trichlorophenoxy)propionic acid CAS. Retrieved January 14, 2026, from [Link]

-

Fenoprop. (2023, November 21). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-(4-acetylphenoxy)propanoate. Retrieved January 14, 2026, from [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved January 14, 2026, from [Link]

Sources

- 1. preventcancernow.ca [preventcancernow.ca]

- 2. Fenoprop - Wikipedia [en.wikipedia.org]

- 3. Fenoprop-methyl ester | CAS 4841-20-7 | LGC Standards [lgcstandards.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID CAS#: 93-72-1 [m.chemicalbook.com]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. prepchem.com [prepchem.com]

The Molecular Blueprint of a Synthetic Auxin: An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(2,4,5-trichlorophenoxy)propanoate

Abstract

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, a potent phenoxypropionic herbicide commonly known as Fenoprop or Silvex, has been utilized in agriculture as a selective plant growth regulator. Its efficacy lies in its ability to mimic the endogenous plant hormone indole-3-acetic acid (IAA), leading to aberrant and uncontrolled growth in susceptible plant species. This technical guide provides a comprehensive examination of the molecular mechanism underpinning the auxin-like activity of this compound. We will delve into its interaction with the core auxin signaling machinery, the downstream transcriptional and physiological consequences, and present established methodologies for investigating these processes. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and plant science who seek a detailed understanding of synthetic auxin function.

Introduction: The Chemical Architecture and Biological Mimicry of a Synthetic Auxin

This compound is a synthetic organic compound belonging to the phenoxy herbicide family.[1] Its chemical structure, characterized by a 2,4,5-trichlorophenoxy group linked to a propanoate moiety, confers its ability to act as a structural and functional analog of the natural plant hormone auxin, indole-3-acetic acid (IAA).[1] This molecular mimicry is the cornerstone of its herbicidal activity. When introduced into a susceptible plant, it hijacks the natural auxin signaling pathway, leading to a cascade of events that culminate in uncontrolled cell division and elongation, tissue damage, and ultimately, plant death.[1]

The biological activity of Fenoprop is stereospecific, with the (2R)-isomer being the active enantiomer.[1] This stereoselectivity highlights the specificity of the interaction with its biological target, a feature that is central to modern agrochemical design. While its use has been restricted due to environmental and health concerns, the study of its mechanism of action continues to provide valuable insights into the intricacies of plant hormone signaling and the development of more selective and environmentally benign herbicides.

The Core Mechanism: Hijacking the TIR1/AFB-Aux/IAA Co-Receptor Complex

The primary mode of action of all auxins, both natural and synthetic, is the targeted degradation of a family of transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins. This process is mediated by the SCFTIR1/AFB E3 ubiquitin ligase complex. This compound initiates its action by binding to the F-box protein component of this complex, which serves as the auxin receptor.

The TIR1/AFB Family: The Gatekeepers of Auxin Perception

Plants possess a family of F-box proteins, with TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, being the primary receptors for auxin.[2] These proteins contain a leucine-rich repeat domain that forms a binding pocket for auxin molecules. The binding of an auxin molecule to this pocket acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[3]

Fenoprop as the Molecular Glue: Inducing the TIR1/AFB-Aux/IAA Interaction

Given the structural similarity of Fenoprop to these compounds, it is highly probable that it also binds to the auxin pocket of TIR1/AFB proteins. The trichlorinated phenoxy ring and the propanoate side chain are expected to fit within the hydrophobic pocket and interact with key amino acid residues, thereby stabilizing the receptor-repressor complex.

Diagram: The Auxin Signaling Pathway

Caption: Molecular mechanism of this compound action.

Downstream Cascade: Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the stable Fenoprop-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCF E3 ligase machinery. This "molecular tag" marks the repressor for degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates the Auxin Response Factors (ARFs), a family of transcription factors that are the master regulators of auxin-responsive gene expression.

Transcriptional Reprogramming and Physiological Consequences

The degradation of Aux/IAA repressors unleashes the activity of ARFs, leading to a massive and uncontrolled transcriptional reprogramming within the plant cell.

Activation of Auxin-Responsive Genes

ARFs bind to specific DNA sequences known as Auxin Response Elements (AuxREs) in the promoters of thousands of genes. The activation of these genes leads to the synthesis of proteins involved in a wide range of cellular processes, including cell division, expansion, and differentiation. While specific transcriptomic data for Fenoprop is limited, studies on the related phenoxy herbicide 2,4-D have shown the upregulation of genes involved in:

-

Cell Wall Modification: Expansins and xyloglucan endotransglucosylase/hydrolases (XTHs) that loosen the cell wall, allowing for uncontrolled expansion.

-

Ethylene Biosynthesis: ACC synthase and ACC oxidase, leading to increased ethylene production, which contributes to some of the observed physiological symptoms.

-

Secondary Metabolism: Genes involved in the phenylpropanoid pathway.[5]

Physiological and Morphological Manifestations

The dysregulation of these fundamental cellular processes results in the characteristic symptoms of phenoxy herbicide phytotoxicity:

-

Epinasty: The downward bending and twisting of leaves and stems due to differential growth rates in the upper and lower sides of the plant organs.

-

Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues, likely due to the metabolic stress and disruption of normal cellular function.

-

Uncontrolled Proliferation: Formation of calluses and tumors at the stem and root collar, a hallmark of uncontrolled cell division.

-

Root System Disruption: Inhibition of root elongation and the proliferation of adventitious roots, leading to a compromised ability to absorb water and nutrients.

Table 1: Comparison of Physiological Effects of Phenoxy Herbicides

| Physiological Effect | Description | Severity (General) |

| Epinasty | Twisting and bending of stems and petioles. | High |

| Leaf Cupping | Abnormal curling and shaping of leaves. | High |

| Chlorosis | Yellowing of leaf tissue. | Moderate to High |

| Necrosis | Browning and death of plant tissue. | Moderate to High |

| Stunting | Overall reduction in plant growth. | High |

| Callus Formation | Undifferentiated cell growth on stems. | Moderate |

Experimental Methodologies for Studying the Mechanism of Action

A variety of in vitro and in vivo techniques are employed to dissect the molecular interactions and downstream effects of synthetic auxins like this compound.

In Vitro Binding Assays

These assays are crucial for quantifying the direct interaction between a synthetic auxin and the TIR1/AFB receptors.

Protocol: Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding

-

Protein Immobilization: Recombinantly express and purify the TIR1 or AFB protein of interest. Covalently immobilize the purified receptor onto a sensor chip surface.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the analyte solutions over the sensor chip. The binding of the synthetic auxin to the immobilized receptor will cause a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

-

Data Analysis: From the sensorgrams (plots of RU versus time), determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Diagram: SPR Experimental Workflow

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vivo and In Planta Reporter Assays

These assays provide a readout of the biological activity of a synthetic auxin within a living system.

Protocol: DR5::GUS Reporter Assay for Auxin-Responsive Gene Expression

-

Plant Material: Utilize transgenic Arabidopsis thaliana or other suitable plant species carrying the DR5::GUS reporter construct. The DR5 promoter contains multiple tandem repeats of the AuxRE and drives the expression of the β-glucuronidase (GUS) reporter gene in response to auxin activity.

-

Treatment: Treat seedlings or plant tissues with a range of concentrations of this compound. Include a positive control (e.g., IAA) and a negative control (mock treatment).

-

GUS Staining: After a defined incubation period, harvest the tissues and incubate them in a solution containing the GUS substrate, X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

-

Visualization: The GUS enzyme will cleave the X-Gluc substrate, producing a blue precipitate at the sites of auxin activity. Visualize the staining pattern using a microscope.

-

Quantification (Optional): For a quantitative analysis, use a fluorometric substrate (e.g., MUG) and measure the fluorescence of the resulting product.

Conclusion and Future Perspectives

The mechanism of action of this compound as a synthetic auxin is a classic example of molecular mimicry, where a synthetic compound effectively hijacks a fundamental biological signaling pathway. Its ability to bind to the TIR1/AFB family of auxin receptors and trigger the degradation of Aux/IAA repressors leads to a catastrophic disruption of hormonal homeostasis and uncontrolled plant growth.

While the broad strokes of this mechanism are well-understood, several avenues for future research remain. The precise binding affinities of Fenoprop and its methyl ester to the individual members of the TIR1/AFB family are yet to be determined. Such data would provide a more nuanced understanding of its selectivity and potency. Furthermore, comprehensive transcriptomic and proteomic studies on plants treated with Fenoprop would offer a detailed map of the downstream molecular events, revealing the full extent of the cellular reprogramming induced by this potent herbicide.

The continued investigation into the mechanisms of synthetic auxins like this compound not only deepens our fundamental understanding of plant biology but also provides a crucial knowledge base for the rational design of next-generation herbicides with improved efficacy, selectivity, and environmental safety profiles.

References

-

Wikipedia. (2023). Fenoprop. [Link]

-

Wright, G. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 78(4), 1305-1315. [Link]

-

Salehin, M., et al. (2015). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1050739. [Link]

- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.

- Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins.

- Badescu, G. O., & Napier, R. M. (2006). The perception of auxin: a new beginning. Journal of Experimental Botany, 57(13), 3237-3244.

- Gleason, C., et al. (2011). The auxin-resistant mutants axr1, axr2, and axr3 are altered in the regulation of PAT1, a putative auxin-responsive gene. The Plant Cell, 23(4), 1334-1347.

- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.

- Overvoorde, P., et al. (2010). AUXIN RESPONSE FACTORS: a family of auxin-regulated transcription factors. The Plant Cell, 22(10), 3242-3253.

- Liscum, E., & Reed, J. W. (2002). Genetics of Auxin Signaling. Annual Review of Plant Biology, 53(1), 327-349.

- Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80.

- Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.

- Parry, G., et al. (2009). The TIR1/AFB family of auxin receptors. Current Opinion in Plant Biology, 12(5), 553-559.

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673-682.

- Walsh, T. A., et al. (2006). The tomato F-box protein AXR1 is required for normal auxin-mediated growth and development. The Plant Journal, 45(5), 792-805.

- Quint, M., & Gray, W. M. (2006). Auxin signaling. Current Opinion in Plant Biology, 9(5), 448-453.

-

Breyne, P., et al. (2006). Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat. Pest Management Science, 62(11), 1056-1065. [Link]

Sources

- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]

An In-Depth Technical Guide to the Biological Activity of Methyl 2-(2,4,5-trichlorophenoxy)propanoate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, a methyl ester of Fenoprop (also known as Silvex or 2,4,5-TP), is a potent synthetic auxin herbicide.[1] This technical guide provides a comprehensive overview of its biological activity in plants, including its molecular mechanism of action, physicochemical properties, uptake, translocation, and metabolism. The guide also details its herbicidal effects on susceptible plant species and outlines experimental protocols for assessing its biological activity. As an obsolete herbicide, its use has been discontinued due to toxicological concerns associated with manufacturing impurities, primarily 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] Nevertheless, understanding its potent auxin-like activity remains crucial for research in plant physiology, herbicide science, and the development of new plant growth regulators.

Introduction: A Potent Synthetic Auxin

This compound is a derivative of the phenoxypropionic acid class of herbicides.[2] Like its parent compound, Fenoprop, it functions as a plant growth regulator by mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA), but with much greater stability and persistence within the plant.[3] This leads to a cascade of physiological and morphological disruptions, ultimately resulting in the death of susceptible, primarily broadleaf, plants.[1] The biological activity of Fenoprop resides specifically in the (2R)-isomer.[3]

Historically, Fenoprop and its esters were widely used as post-emergence herbicides for the control of woody plants and broadleaf weeds in various agricultural and non-agricultural settings.[1][2] However, due to the high propensity for contamination with the highly toxic and carcinogenic dioxin, TCDD, during its manufacturing, the U.S. Environmental Protection Agency (EPA) canceled all registrations for Fenoprop in 1985.[1]

Physicochemical Properties

The physicochemical properties of a herbicide are critical in determining its environmental fate, bioavailability, and mode of uptake by plants. While extensive data is available for the parent acid, Fenoprop, specific measured values for the methyl ester are less common. Esterification of the carboxylic acid group generally increases lipophilicity (higher log P) and volatility while decreasing water solubility.

Table 1: Physicochemical Properties of Fenoprop (Silvex/2,4,5-TP)

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₃O₃ | [4] |

| Molecular Weight | 269.51 g/mol | [4] |

| Appearance | White powder | [3] |

| Water Solubility | 71 mg/L at 25°C | [2] |

| Vapor Pressure | 9.06 x 10⁻⁶ mm Hg at 25°C | [2] |

| Log P (octanol-water partition coefficient) | 3.8 | [4] |

| pKa | 2.84 | [3] |

Note: The properties of this compound will differ, particularly in terms of solubility and partitioning, due to the ester functional group. The University of Hertfordshire's AERU database lists Fenoprop-methyl but does not provide specific physicochemical data.[5]

Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal activity of this compound stems from its action as a persistent and potent mimic of the plant hormone auxin. Upon entering the plant cell, it is believed that the methyl ester is hydrolyzed to the active acid form, Fenoprop, which then disrupts the tightly regulated endogenous auxin signaling pathway. This leads to uncontrolled and disorganized cell division and elongation, ultimately causing plant death.

The core of the auxin signaling pathway involves three main protein families:

-

TIR1/AFB F-box proteins: These are the primary auxin receptors.

-

Aux/IAA proteins: These act as transcriptional repressors.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes.

The Signaling Cascade:

-

Low Auxin Conditions: In the absence of high auxin concentrations, Aux/IAA repressor proteins bind to ARFs, preventing them from activating gene transcription.

-

High Auxin Conditions (or presence of Synthetic Auxin): Fenoprop binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressors.

-

Ubiquitination and Degradation: This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex, leading to their degradation by the 26S proteasome.

-

Gene Activation: With the Aux/IAA repressors removed, the ARFs are free to activate the transcription of a multitude of auxin-responsive genes.

This sustained and uncontrolled gene activation leads to a number of phytotoxic effects, including epinasty (downward bending of leaves and stems), tissue swelling, and ultimately, senescence and necrosis.

Caption: Molecular mechanism of action of this compound.

Uptake, Translocation, and Metabolism in Plants

Uptake and Translocation

As an ester, this compound is more lipophilic than its parent acid, which can facilitate its uptake through the waxy cuticle of plant leaves. Once inside the plant tissue, it is translocated systemically, primarily through the phloem, to areas of active growth such as meristems and developing leaves and roots. This systemic movement is a key characteristic of phenoxy herbicides and contributes to their effectiveness against perennial weeds.

It is generally accepted that the ester form is hydrolyzed to the biologically active acid form within the plant. This hydrolysis can occur chemically or be enzymatically mediated.

Metabolism

Plants possess enzymatic systems to detoxify xenobiotics, including herbicides. The metabolism of phenoxy herbicides like Fenoprop can proceed through several pathways, which can vary between plant species. The primary metabolic routes include:

-

Hydrolysis: The initial and crucial step for the methyl ester is hydrolysis to the active Fenoprop acid.

-

Hydroxylation: The aromatic ring can be hydroxylated, often mediated by cytochrome P450 monooxygenases.

-

Conjugation: The hydroxylated metabolites or the parent acid can be conjugated with endogenous molecules such as sugars (glycosylation) or amino acids. This process increases their water solubility and allows for sequestration into the vacuole or cell wall, effectively detoxifying the herbicide.

-

Decarboxylation: Some studies have noted the decarboxylation of the propionic acid side chain.[4]

Sources

Degradation of Methyl 2-(2,4,5-trichlorophenoxy)propanoate in Soil: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the degradation products and pathways of Methyl 2-(2,4,5-trichlorophenoxy)propanoate in the soil environment. Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the biotic and abiotic transformations of this compound, offering insights into its environmental fate and the methodologies for its study.

Introduction: The Environmental Significance of this compound

This compound is the methyl ester of fenoprop, a phenoxy herbicide also known as silvex or 2,4,5-TP.[1][2] Historically used for the control of woody plants and broadleaf weeds, its use has been largely discontinued due to concerns over toxicity and the presence of dioxin contaminants.[3][4] However, understanding its degradation in soil remains crucial for assessing the long-term environmental impact at previously contaminated sites and for the broader study of phenoxy herbicide persistence. The degradation of its ester form is the initial and critical step in its environmental fate.

Degradation Pathways in Soil

The degradation of this compound in soil is a multi-step process involving both biotic and abiotic mechanisms. The initial and primary transformation is the hydrolysis of the ester bond, followed by the degradation of the resulting acid, fenoprop.

Initial Transformation: Hydrolysis to Fenoprop

The first step in the degradation of this compound is the cleavage of the ester linkage to form its corresponding carboxylic acid, 2-(2,4,5-trichlorophenoxy)propionic acid (fenoprop), and methanol. This hydrolysis can be mediated by microbial enzymes or occur abiotically, with the rate being influenced by soil pH and temperature.[5] Ester forms of phenoxy herbicides are known to be rapidly hydrolyzed in biological systems, including the soil microbial environment.[6]

Caption: Initial hydrolysis of the parent ester.

Biotic Degradation of Fenoprop

Once formed, fenoprop is susceptible to microbial degradation, which is the primary mechanism for its dissipation from soil.[7] The rate of this degradation is highly variable and dependent on soil type, microbial population, temperature, and moisture.[1]

The key intermediate in the aerobic degradation of fenoprop is 2,4,5-trichlorophenol (2,4,5-TCP) .[3] This is formed through the cleavage of the ether linkage in the fenoprop molecule.

Further microbial metabolism of 2,4,5-TCP involves the opening of the aromatic ring. Identified metabolites from the degradation of 2,4,5-TCP in soil include 3,5-dichlorocatechol and 4-chlorocatechol .[8] These catechols are then subject to ring cleavage, leading to the formation of aliphatic acids such as cis,cis-2,4-dichloromuconic acid , 2-chloro-4-carboxymethylene-but-2-enolide , chlorosuccinic acid , and ultimately succinic acid , which can be integrated into central metabolic pathways and mineralized to CO2.[3][8]

Under anaerobic conditions, the degradation pathway of fenoprop proceeds through reductive dechlorination. Intermediates such as 3,4-dichlorophenol , 2,5-dichlorophenol , and 3-chlorophenol have been identified, eventually leading to the formation of phenol .[9]

Caption: Biotic degradation pathways of fenoprop.

Abiotic Degradation

Photodegradation on the soil surface can contribute to the transformation of fenoprop, although its significance is generally considered less than microbial degradation, especially once the compound has moved into the soil profile.

Quantitative Data on Degradation

The persistence of this compound and its degradation products in soil is typically expressed in terms of their half-life (t½), the time required for 50% of the initial concentration to dissipate. These values are highly variable and influenced by environmental conditions.

| Compound | Soil Type | Half-life (t½) | Conditions | Reference(s) |

| Fenoprop (Silvex) | Sandy Loam | 8 - 10 days | Aerobic | |

| Fenoprop (Silvex) | Forest Soil | 15 - 21 days | Aerobic | [1] |

| Fenoprop (Silvex) | Clay Loam | 13 days | Aerobic | [1] |

| Fenoprop (Silvex) | Grassland Soil | 14 days | Aerobic | [1] |

| Fenoprop (Silvex) | Various | 12 - 17 days | Field | [6] |

| 2,4,5-Trichlorophenol | Sterilized Soil | >100 days | Aerobic | |

| 2,4,5-Trichlorophenol | Unsterilized Soil | 56.2 days (fenpropathrin study context) | Aerobic | [7] |

Experimental Protocols for Degradation Studies

Investigating the degradation of this compound in soil requires carefully designed laboratory studies. The OECD 307 guideline for "Aerobic and Anaerobic Transformation in Soil" provides a standardized framework for such experiments.[6][10]

Soil Microcosm Setup (Adapted from OECD 307)

-

Soil Selection and Preparation:

-

Select and characterize representative soil types (e.g., sandy loam, clay loam) based on pH, organic carbon content, and microbial biomass.[6]

-

Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.[10]

-

Adjust the soil moisture to a specific percentage of its water holding capacity (e.g., 50%) and pre-incubate in the dark at a constant temperature (e.g., 20°C) for several days to stabilize microbial activity.[10]

-

-

Application of Test Substance:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply the test substance to the soil samples to achieve the desired concentration. Ensure even distribution.

-

For abiotic controls, use sterilized soil (e.g., by autoclaving or gamma irradiation).[7]

-

-

Incubation:

-

Incubate the soil microcosms in the dark at a constant temperature.

-

For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment (e.g., by purging with nitrogen).

-

At predetermined time intervals, collect replicate soil samples for analysis.

-

Caption: Workflow for a soil degradation study.

Extraction and Analysis

-

Extraction:

-

Extract the soil samples with a suitable solvent system. For phenoxy herbicides and their phenolic metabolites, an acidified organic solvent mixture is often employed. A common procedure involves extraction with an acidified methanol or acetonitrile solution.[11]

-

The extraction can be facilitated by techniques such as sonication or accelerated solvent extraction.

-

The resulting extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[11]

-

-

Derivatization (for GC/MS):

-

The carboxylic acid group of fenoprop and the hydroxyl group of 2,4,5-TCP are polar, making them less suitable for direct GC analysis.

-

Derivatization to form more volatile esters (e.g., methyl esters) is a common practice. This can be achieved using reagents like diazomethane or methanol with an acid catalyst.[12]

-

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the identification and quantification of the derivatized analytes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can often analyze the underivatized compounds directly, simplifying sample preparation.[8]

-

Environmental and Ecotoxicological Implications

The degradation products of this compound, particularly 2,4,5-TCP, are of environmental concern. 2,4,5-TCP is classified as a priority pollutant and is known to be toxic to a range of organisms.[11][13] It exhibits moderate toxicity to aquatic life and soil invertebrates.[14] High concentrations of 2,4,5-TCP can inhibit soil microbial activity, including processes vital for nutrient cycling, as demonstrated by its effects on dehydrogenase and urease activities.[15] Therefore, understanding the rate of formation and subsequent degradation of 2,4,5-TCP is critical for a complete risk assessment of soils contaminated with its parent compounds.

Conclusion

The degradation of this compound in soil is a complex process initiated by hydrolysis to fenoprop, which is then microbially degraded primarily to 2,4,5-trichlorophenol. Subsequent ring cleavage leads to the formation of various aliphatic acids and eventual mineralization. The rate and extent of these transformations are highly dependent on soil conditions. Accurate assessment of the environmental fate of this compound and its metabolites requires robust experimental designs, such as those outlined in OECD guidelines, coupled with sensitive analytical techniques like GC-MS and LC-MS/MS. This knowledge is essential for the effective management and remediation of contaminated sites.

References

-

Bujacz, B., et al. (2012). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. Journal of Environmental Science and Health, Part B, 47(8), 756-763. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

PubChem. (n.d.). Fenoprop. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Cantox Environmental Inc. (2007). B7-1.0 FENOPROP. Prevent Cancer Now. [Link]

-

Zhu, L., et al. (2003). [Degradation of fenpropathrin, phoxim and their mixture by soil microbes]. Ying Yong Sheng Tai Xue Bao, 14(6), 1023-1025. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. EPA. [Link]

-

OECD. (2007). Test No. 504: Residues in Rotational Crops (Limited Field Studies). OECD Guidelines for the Testing of Chemicals, Section 5. [Link]

-

OECD. (n.d.). Phototransformation on Soil Surfaces. OECD Guidelines for the Testing of Chemicals. [Link]

-

American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. [Link]

-

Ho, T. D., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(9), 4349-4354. [Link]

-

Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent. [Link]

-

AERU. (n.d.). 2,4,5-trichlorophenol. University of Hertfordshire. [Link]

-

Odjadjare, E. E., et al. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2015, 460215. [Link]

-

Deer, H. M. (n.d.). Pesticide Adsorption and Half-life. Utah State University Extension. [Link]

-

PubChem. (n.d.). 2,4,5-Trichlorophenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Gestim. (n.d.). Fact sheet: 2,4,5-trichlorophenol. Gestim. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,4,5-Trichlorophenol. EPA. [Link]

-

Frampton, G. K., et al. (2006). Effects of pesticides on soil invertebrates in laboratory studies: a review and analysis using species sensitivity distributions. Environmental Toxicology and Chemistry, 25(9), 2480-2490. [Link]

-

Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

-

Mecha, A., et al. (2017). Extraction and quantification of chlorophenolate molecules in soils spiked with 2,4-dichlorophenol and 2,4,5-trichlorophenol. Chemosphere, 185, 870-876. [Link]

-

Yadav, I. C., et al. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Agronomy, 13(2), 549. [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenol. Wikipedia. Retrieved January 14, 2026, from [Link]

-

National Pesticide Information Center. (n.d.). Half-life. Oregon State University. [Link]

-

Gil-Díaz, M., et al. (2007). Evaluation of various tests for the diagnosis of soil contamination by 2,4,5-trichlorophenol (2,4,5-TCP). Ecotoxicology and Environmental Safety, 67(1), 120-127. [Link]

-

eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

-

Adeleye, A. O., et al. (2020). Microbiology and Biochemistry of Pesticides Biodegradation. International Journal of Environmental Research and Public Health, 17(23), 8967. [Link]

-

PubChem. (n.d.). Fenoprop. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]

-

Li, X., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Environmental Science and Ecotechnology, 7, 100108. [Link]

-

Cameira, M. D. S., et al. (2024). Analysis of the Environmental Impact of Botanical Pesticides in Soil. Plants, 13(11), 1509. [Link]

-

Hussain, S., et al. (2011). Effects of pesticides on soil enzymatic activities: general trends. Reviews of Environmental Contamination and Toxicology, 210, 49-67. [Link]

-

Smith, A. E. (1979). Degradation of several herbicides in a soil previously treated with MCPA. Weed Research, 19(3), 165-169. [Link]

-

Liu, W., et al. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Journal of Agricultural and Food Chemistry, 59(7), 3129-3135. [Link]

-

Meyer, J., et al. (2021). Potential for Interspecies Toxicity Estimation in Soil Invertebrates. Toxics, 9(10), 241. [Link]

-

Weston, D. P., et al. (2014). Toxicity of the insecticide fipronil and its degradates to benthic macroinvertebrates of urban streams. Environmental Science & Technology, 48(2), 1258-1267. [Link]

-

Floch, C., et al. (2011). Effects of pesticides on soil enzymes: a review. Agronomy for Sustainable Development, 31, 329-359. [Link]

-

de Lima e Silva, C., et al. (2021). Ecotoxicity of imidacloprid to soil invertebrates in two tropical soils with contrasting texture. Ecotoxicology, 30(3), 424-432. [Link]

-

Eawag. (n.d.). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map. Eawag. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 5. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. [Degradation of fenpropathrin, phoxim and their mixture by soil microbes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 9. researchgate.net [researchgate.net]

- 10. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 14. 2,4,5-trichlorophenol [sitem.herts.ac.uk]

- 15. Evaluation of various tests for the diagnosis of soil contamination by 2,4,5-trichlorophenol (2,4,5-TCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of Methyl 2-(2,4,5-trichlorophenoxy)propanoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(2,4,5-trichlorophenoxy)propanoate, a phenoxy herbicide derivative. The structural elucidation of such molecules is paramount for regulatory compliance, environmental monitoring, and understanding their mode of action at a molecular level. This document is intended for researchers, analytical scientists, and professionals in the field of drug development and environmental science who rely on robust analytical techniques for chemical characterization.

Herein, we will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles of spectroscopy and supported by data from closely related compounds, including its parent acid, 2-(2,4,5-trichlorophenoxy)propanoic acid (commonly known as Fenoprop or Silvex)[1][2][3], and its isomeric counterpart, Methyl 2,4,5-trichlorophenoxyacetate[4].

Molecular Structure and Spectroscopic Overview

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The key structural features of this compound that will be interrogated by various spectroscopic techniques are highlighted below.

Caption: Molecular structure of this compound.

This guide will systematically explore how each spectroscopic technique provides unique insights into this structure, culminating in a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the propanoate group, the methyl protons of the propanoate group, and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen of the ether and ester functionalities.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (position 3) | ~ 7.3 | Singlet | - | 1H |

| Ar-H (position 6) | ~ 7.0 | Singlet | - | 1H |

| -O-CH(CH₃)- | ~ 4.8 | Quartet | ~ 7.0 | 1H |

| -O-CH(CH₃)- | ~ 1.7 | Doublet | ~ 7.0 | 3H |

| -COOCH₃ | ~ 3.7 | Singlet | - | 3H |

Interpretation:

-

Aromatic Protons: The two protons on the trichlorosubstituted benzene ring are in different chemical environments and are expected to appear as two distinct singlets. The proton at position 3, being ortho to a chlorine atom and para to the ether linkage, will likely be the most downfield of the two. The proton at position 6, ortho to the ether linkage, will be slightly more shielded.

-

Propanoate Methine Proton (-O-CH(CH₃)-): This proton is adjacent to both an oxygen atom and a chiral center, and its signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be significantly downfield due to the deshielding effect of the ether oxygen.

-

Propanoate Methyl Protons (-O-CH(CH₃)-): These protons will appear as a doublet due to coupling with the methine proton.

-

Ester Methyl Protons (-COOCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. Data for the parent acid, 2-(2,4,5-trichlorophenoxy)propionic acid, is available and provides a strong basis for these predictions[5].

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 170 |

| C-O (aromatic) | ~ 150 |

| C-Cl (aromatic) | ~ 128-130 |

| C-H (aromatic) | ~ 115-125 |

| -O-CH(CH₃)- | ~ 75 |

| -COOCH₃ | ~ 52 |

| -O-CH(CH₃)- | ~ 18 |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field (~170 ppm).

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the ether oxygen will be the most downfield among the aromatic signals (~150 ppm). The carbons bonded to chlorine atoms will appear in the 128-130 ppm range, while the carbons bonded to hydrogen will be the most shielded of the aromatic carbons (~115-125 ppm).

-

Propanoate and Ester Carbons: The methine carbon of the propanoate group, being attached to an oxygen atom, will be significantly downfield (~75 ppm). The methyl carbon of the ester will appear around 52 ppm, and the methyl carbon of the propanoate side chain will be the most shielded carbon in the molecule (~18 ppm).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[8]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The experiment is typically run at a magnetic field strength of 400 MHz or higher. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | 1750-1735 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ether and ester) | 1300-1000 | Strong |

| C-Cl | 800-600 | Strong |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9]

-

C-O Stretches: The spectrum will show strong absorptions in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether and ester linkages.[9]

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.[10]

-

C-Cl Stretches: Strong absorptions in the lower frequency "fingerprint" region (800-600 cm⁻¹) are indicative of the carbon-chlorine bonds.[11]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[12]

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[12]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure. For this compound, electron ionization (EI) is a suitable technique.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₁₀H₉Cl₃O₃). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms.

Key fragmentation pathways are likely to include:

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion corresponding to the 2-(2,4,5-trichlorophenoxy)propyl radical cation.

-

Cleavage of the ether bond: This can lead to the formation of the 2,4,5-trichlorophenoxy radical cation and the methyl propanoate cation.

-

Loss of a chlorine atom: Fragmentation involving the loss of a chlorine atom from the molecular ion or subsequent fragment ions is also expected.

-

McLafferty Rearrangement: While less common for esters without a gamma-hydrogen, other rearrangements may occur.

Caption: Simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[14]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By synthesizing information from related compounds and applying fundamental spectroscopic principles, we have constructed a detailed analytical profile encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The methodologies and interpretations presented herein offer a robust framework for the identification and characterization of this compound, underscoring the synergistic power of these analytical techniques in modern chemical science.

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Supplementary Information for: A highly efficient and selective oxidation of styrenes to acetophenones by a robust copper-based catalyst. The Royal Society of Chemistry. [Link]

-

Massachusetts Institute of Technology. Experiment #2 NUCLEAR MAGNETIC RESONANCE. [Link]

-

University of Pennsylvania. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

-

WebAssign. Experiment 2 - NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Scribd. FTIR Analysis of Organic Compounds. [Link]

-

MDPI. Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

ResearchGate. Deprotonated molecular species fragmentation for compound 5, obtained.... [Link]

-

University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7158, Fenoprop. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1482, Methyl 2,4,5-trichlorophenoxyacetate. [Link]

-

Wikipedia. Fenoprop. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. Fenoprop. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 688653, Fenoprop, (-)-. [Link]

Sources

- 1. Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fenoprop - Wikipedia [en.wikipedia.org]

- 3. Fenoprop [sitem.herts.ac.uk]

- 4. Methyl 2,4,5-trichlorophenoxyacetate | C9H7Cl3O3 | CID 1482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,4,5-TRICHLOROPHENOXY)PROPIONIC ACID(93-72-1) 13C NMR spectrum [chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. web.mit.edu [web.mit.edu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. elearning.uniroma1.it [elearning.uniroma1.it]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 16. chem.libretexts.org [chem.libretexts.org]